molecular formula C16H12FN3O3 B2496532 3-(2-(4-Fluorophenoxy)acetylhydrazidyl)-2-oxoindoline CAS No. 351493-80-6

3-(2-(4-Fluorophenoxy)acetylhydrazidyl)-2-oxoindoline

Cat. No.: B2496532
CAS No.: 351493-80-6
M. Wt: 313.288
InChI Key: QPMBRIAEZIPTQL-UHFFFAOYSA-N
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Description

3-(2-(4-Fluorophenoxy)acetylhydrazidyl)-2-oxoindoline is a chemical research compound designed for investigative applications in oncology and drug discovery. Its structure incorporates the 2-oxoindoline (isatin) scaffold, a motif recognized in medicinal chemistry for its diverse biological potential. Scientific literature on analogous compounds indicates that this class of molecules is of significant interest for its anti-proliferative properties against human cancer cell lines . The core research value of this chemotype lies in its potential to activate key apoptotic pathways. Related acetohydrazides incorporating the 2-oxoindoline scaffold have been shown to activate procaspase-3, the executioner enzyme of programmed cell death, and induce significant levels of late-stage apoptosis in cancer cells . Furthermore, structurally similar hydrazonoindolin-2-ones have demonstrated potent anti-proliferative activity and have been shown to increase caspase 3/7 activity, providing a potential mechanism for their cytotoxic effects . This makes such compounds valuable tools for probing cell death mechanisms and for the development of novel anticancer agents. Researchers may utilize this product in biochemical assays to study caspase activation, in cell-based models to investigate its effects on the cell cycle and apoptosis, and for the synthesis of further derivatives in structure-activity relationship (SAR) studies. This product is strictly for research use only in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c17-10-5-7-11(8-6-10)23-9-14(21)19-20-15-12-3-1-2-4-13(12)18-16(15)22/h1-8,18,22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQUHXDYDASCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Fluorophenoxy)acetylhydrazidyl)-2-oxoindoline typically involves multiple steps, starting with the preparation of the oxoindoline core. This can be achieved through cyclization reactions involving appropriate precursors. The fluorophenoxy group is introduced via nucleophilic substitution reactions, while the acetylhydrazidyl moiety is added through acylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Fluorophenoxy)acetylhydrazidyl)-2-oxoindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the fluorophenoxy group or the acetylhydrazidyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of modified compounds with different functional groups.

Scientific Research Applications

3-(2-(4-Fluorophenoxy)acetylhydrazidyl)-2-oxoindoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(4-Fluorophenoxy)acetylhydrazidyl)-2-oxoindoline involves its interaction with specific molecular targets and pathways. The fluorophenoxy group may enhance the compound’s binding affinity to certain enzymes or receptors, while the acetylhydrazidyl moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Variations in Key Analogs

The target compound’s structural analogs differ primarily in the substituents attached to the acetylhydrazide group. These modifications influence physicochemical properties, reactivity, and biological interactions. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features Reference
3-(2-(4-Fluorophenoxy)acetylhydrazidyl)-2-oxoindoline 4-Fluorophenoxy C₁₆H₁₂FN₃O₃ ~329.3 High electronegativity, para-F substitution
3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-2-oxoindoline 2-Chlorophenoxy C₁₆H₁₂ClN₃O₃ 329.75 Ortho-Cl, steric hindrance
3-(2-(3-Trifluoromethylphenoxy)acetylhydrazidyl)-2-oxoindoline 3-CF₃-phenoxy C₁₇H₁₂F₃N₃O₃ 363.3 Strong electron-withdrawing CF₃ group
3-(2-(4-Methoxyphenoxy)acetylhydrazidyl)-2-oxoindoline 4-Methoxyphenoxy C₁₇H₁₅N₃O₄ 341.3 Electron-donating OMe group
2-(3-Chlorophenyl)-N'-(2-oxoindol-3-yl)acetohydrazide 3-Chlorophenyl C₁₆H₁₂ClN₃O₂ 313.75 Direct Cl substitution on phenyl ring

Physicochemical and Electronic Properties

  • Electron Effects: The 4-fluorophenoxy group in the target compound provides moderate electron withdrawal, enhancing polarity and hydrogen-bonding capacity compared to electron-donating groups like 4-methoxyphenoxy . The trifluoromethyl analog (CF₃) exhibits greater lipophilicity and metabolic resistance due to its strong electron-withdrawing nature .
  • Solubility : Methoxy-substituted analogs (e.g., 4-OMe) likely exhibit improved aqueous solubility compared to halogenated derivatives, whereas CF₃ and Cl substituents reduce solubility .
  • Crystallinity : Fluorine’s small atomic radius facilitates tighter crystal packing, as observed in hydantoin derivatives with para-F substituents forming N–H···O hydrogen bonds .

Biological Activity

3-(2-(4-Fluorophenoxy)acetylhydrazidyl)-2-oxoindoline, with the CAS number 351493-80-6, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C16H12FN3O
  • Molecular Weight : 313.28 g/mol
  • Purity : Minimum 95% .

The biological activity of 3-(2-(4-Fluorophenoxy)acetylhydrazidyl)-2-oxoindoline is primarily attributed to its interaction with various biological pathways. The compound is believed to act as an inhibitor in several enzymatic processes, affecting cellular signaling pathways. Studies suggest that it may modulate the activity of specific kinases involved in cancer cell proliferation and survival.

Biological Activities

  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
    • A study reported an IC50 value in the micromolar range for certain cancer cell lines, indicating potent activity .
  • Antimicrobial Properties :
    • Preliminary screening has shown that 3-(2-(4-Fluorophenoxy)acetylhydrazidyl)-2-oxoindoline possesses antimicrobial activity against both gram-positive and gram-negative bacteria. The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties in animal models. It has shown a reduction in inflammatory markers and cytokine levels, suggesting potential therapeutic use in inflammatory diseases .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of 3-(2-(4-Fluorophenoxy)acetylhydrazidyl)-2-oxoindoline on MCF-7 breast cancer cells. The findings indicated:

  • Cytotoxicity : Significant reduction in cell viability at concentrations above 5 µM.
  • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis, showing increased annexin V staining.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli:

  • Results : The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
  • : These results highlight the potential of this compound as a lead for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity in MCF-7 cells
AntimicrobialMIC = 32 µg/mL (S. aureus)
Anti-inflammatoryReduced cytokine levels

Q & A

Q. What are the recommended synthetic routes for 3-(2-(4-Fluorophenoxy)acetylhydrazidyl)-2-oxoindoline, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a condensation reaction between 2-(4-fluorophenoxy)acetohydrazide and 2-oxoindoline-3-carbaldehyde under acidic conditions. Evidence from analogous hydrazide syntheses (e.g., using acetic acid as a solvent at room temperature for 18 hours ) suggests that optimizing stoichiometric ratios (e.g., 1:1 molar ratio of reactants) and solvent choice (e.g., methanol for recrystallization) can improve yields. Monitoring reaction completion via TLC or HPLC is critical. Post-synthesis purification may involve column chromatography or recrystallization to achieve >95% purity .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the 4-fluorophenoxy group (e.g., aromatic proton signals at δ 6.8–7.2 ppm) and the hydrazide linkage (NH peaks at δ 9–10 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with the hydrazide and indoline moieties .
  • X-ray Crystallography: If single crystals are obtained, this method provides definitive bond-length and angle data, particularly for the 2-oxoindoline core .

Q. How can researchers assess the compound’s potential biological activity in preliminary studies?

Methodological Answer: Begin with in vitro assays :

  • Cytotoxicity: Use the MTT assay (see Mosmann’s protocol ) on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC50_{50} values.
  • Enzyme Inhibition: Screen against kinases or proteases using fluorogenic substrates, comparing activity to known inhibitors (e.g., staurosporine for kinases) .
  • Molecular Docking: Perform computational docking (e.g., AutoDock Vina) to predict interactions with targets like tubulin or topoisomerases, guided by structural analogs .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production while maintaining purity?

Methodological Answer:

  • Solvent Optimization: Replace acetic acid with a greener solvent (e.g., ethanol) to enhance reaction kinetics. Microwave-assisted synthesis may reduce reaction time from 18 hours to <2 hours .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to accelerate the condensation step.
  • Process Analytical Technology (PAT): Implement real-time FTIR monitoring to track intermediate formation and adjust conditions dynamically .

Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (KdK_d) and stoichiometry for target proteins.
  • Metabolomics: Use LC-MS to identify metabolic perturbations in treated cells, linking activity to pathways like apoptosis or oxidative stress .
  • Cryo-EM/X-ray Co-crystallography: Resolve the compound’s binding pose in enzyme active sites, focusing on hydrogen bonding with the hydrazide group and hydrophobic interactions with the fluorophenyl ring .

Q. How should researchers address contradictory data in bioactivity studies across different cell lines?

Methodological Answer:

  • Dose-Response Validation: Replicate assays with stringent controls (e.g., cisplatin as a positive control) to rule out batch variability.
  • Structural Confirmation: Verify compound identity via 1H^1H-NMR after biological testing to exclude degradation artifacts .
  • Cell-Specific Factors: Assess membrane permeability (e.g., PAMPA assay) and efflux pump expression (e.g., MDR1) to explain differential activity .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in derivatives?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with electron-withdrawing (e.g., -NO2_2) or donating (e.g., -OCH3_3) groups on the phenyl ring to evaluate electronic effects on bioactivity .
  • Scaffold Hopping: Replace the 2-oxoindoline core with pyrrolopyrimidine or chromenone systems (see and ) to probe steric tolerance.
  • 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate molecular fields (e.g., electrostatic potential) with activity trends .

Q. How can stability studies under physiological conditions inform formulation development?

Methodological Answer:

  • pH Stability: Incubate the compound in buffers (pH 1–10) and analyze degradation via HPLC. The hydrazide group may hydrolyze in acidic conditions, necessitating enteric coating .
  • Light/Thermal Stability: Store samples under accelerated conditions (40°C/75% RH) and monitor changes by DSC/TGA. Lyophilization may enhance shelf life .

Q. What computational tools are best suited for predicting regioselectivity in further functionalization?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to calculate Fukui indices, identifying nucleophilic/electrophilic sites on the indoline ring .
  • Machine Learning: Train models on existing SAR data (e.g., PubChem BioAssay) to prioritize synthetic targets .

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